REACTION_CXSMILES
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[CH3:1][C:2]1[NH:3][C:4](=O)[C:5]2[NH:10][C:9]([CH3:11])=[CH:8][C:6]=2[N:7]=1.O=P(Cl)(Cl)[Cl:15]>C(#N)C>[Cl:15][C:4]1[C:5]2[NH:10][C:9]([CH3:11])=[CH:8][C:6]=2[N:7]=[C:2]([CH3:1])[N:3]=1
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Name
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|
Quantity
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87 g
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Type
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reactant
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Smiles
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CC=1NC(C2=C(N1)C=C(N2)C)=O
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Name
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|
Quantity
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122 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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|
Quantity
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870 mL
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the stirred reaction mixture
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Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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to gentle reflux for 18 hours
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Duration
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18 h
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Name
|
|
Type
|
|
Smiles
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ClC=1C2=C(N=C(N1)C)C=C(N2)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |